molecular formula C7H8ClN3O2 B1354795 6-Chloro-N-ethyl-3-nitropyridin-2-amine CAS No. 33742-69-7

6-Chloro-N-ethyl-3-nitropyridin-2-amine

Cat. No. B1354795
Key on ui cas rn: 33742-69-7
M. Wt: 201.61 g/mol
InChI Key: TXERJEKFMCQUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06420359B1

Procedure details

An ice-cold solution of EtNH2 (49.8 g, 1.10 mol) in toluene (200 mL) was added over 15 min to an ice-cold solution of 2,6-dichloro-3-nitropyridine (100.0 g, 0.52 mol) in toluene (225 mL). The mixture was stirred at 0° C. for 45 min. Water (500 mL) and EtOAc (500 mL) were added and the phases were separated. The organic layer was successively washed with water (200 mL) and brine (200 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residual solid was recrystallised from MeOH to give the title compound (83.7 g, 80% yield) as yellow needles.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].Cl[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([Cl:14])[N:6]=1.O.CCOC(C)=O>C1(C)C=CC=CC=1>[Cl:14][C:7]1[N:6]=[C:5]([NH:3][CH2:1][CH3:2])[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
49.8 g
Type
reactant
Smiles
C(C)N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was successively washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallised from MeOH

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 83.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.